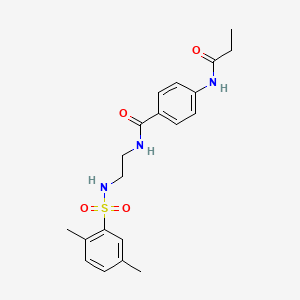
N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide is a complex organic compound characterized by its unique molecular structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The initial step may include the reaction of 2,5-dimethylbenzenesulfonyl chloride with ethylenediamine to form the sulfonamide intermediate. This intermediate is then coupled with 4-propionamidobenzamide under specific reaction conditions, such as the use of coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of large reactors and continuous flow processes to maintain consistency and efficiency. The reaction conditions would be optimized to minimize by-products and maximize yield. Purification steps, such as recrystallization or chromatography, would be employed to obtain the pure compound.
化学反応の分析
Types of Reactions: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles like ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or other substituted sulfonamides.
科学的研究の応用
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic uses, such as anti-inflammatory or antimicrobial properties.
Medicine: It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Its unique properties can be utilized in the development of new materials or chemical processes.
作用機序
The mechanism by which N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it could inhibit certain enzymes involved in inflammatory responses or microbial growth.
類似化合物との比較
N-(2-(2,4-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
N-(2-(2,6-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
N-(2-(3,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
Uniqueness: N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide stands out due to its specific substitution pattern on the phenyl ring, which can influence its biological activity and chemical reactivity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
生物活性
Overview of N-(2-(2,5-dimethylphenylsulfonamido)ethyl)-4-propionamidobenzamide
This compound is a synthetic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. Its structure incorporates a sulfonamide moiety, which is often associated with various biological activities, including antibacterial and anti-inflammatory effects.
Chemical Structure and Properties
- Molecular Formula : C20H25N3O4S
- Molecular Weight : 403.5 g/mol
- Functional Groups : The compound features a sulfonamide group, an amide group, and aromatic rings, which contribute to its biological properties.
Antimicrobial Activity
Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections.
- Mechanism : Sulfonamides inhibit bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA), leading to bacterial growth inhibition.
Anti-inflammatory Effects
Compounds with similar structures have been studied for their anti-inflammatory properties. The amide and sulfonamide functionalities may contribute to modulating inflammatory pathways.
- Case Study : In vitro studies have demonstrated that related compounds can reduce the production of pro-inflammatory cytokines in macrophage cultures.
Anticancer Potential
Some sulfonamide derivatives have shown promise in cancer research. They may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
- Research Findings : A study involving structurally similar compounds indicated that they could inhibit cell proliferation in certain cancer cell lines, suggesting a potential pathway for therapeutic development.
Table of Biological Activities
特性
IUPAC Name |
N-[2-[(2,5-dimethylphenyl)sulfonylamino]ethyl]-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-4-19(24)23-17-9-7-16(8-10-17)20(25)21-11-12-22-28(26,27)18-13-14(2)5-6-15(18)3/h5-10,13,22H,4,11-12H2,1-3H3,(H,21,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVRMMMAADLEXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














